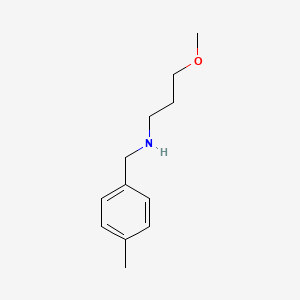

(3-Methoxypropyl)(4-methylbenzyl)amine

Description

(3-Methoxypropyl)(4-methylbenzyl)amine is a secondary amine featuring a 3-methoxypropyl group (–OCH₃ attached to a three-carbon chain) and a 4-methylbenzyl group (a methyl-substituted benzyl ring). This compound is structurally characterized by:

- Methoxypropyl moiety: Enhances solubility and influences electronic properties via the ether oxygen.

- 4-Methylbenzyl group: Provides aromaticity and lipophilicity, with the methyl group modulating steric and electronic effects.

Properties

IUPAC Name |

3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2/h4-7,13H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLARNYZMHSPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394827 | |

| Record name | (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-41-0 | |

| Record name | (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(4-methylbenzyl)amine typically involves the reaction of 4-methylbenzylamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxypropyl)(4-methylbenzyl)amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Methoxypropyl)(4-methylbenzyl)amine serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Synthesis of Antidepressants

Recent studies have investigated the use of this compound as a precursor for synthesizing antidepressants. The amine group can be functionalized to create derivatives that exhibit selective serotonin reuptake inhibition (SSRI) properties. For instance, modifications to the methoxy group have shown promise in increasing the potency and selectivity of these derivatives.

Organic Synthesis

The compound is widely utilized in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Reactions Involving (3-Methoxypropyl)(4-methylbenzyl)amine

| Reaction Type | Description | Example Product |

|---|---|---|

| Alkylation | The amine can undergo alkylation to form quaternary ammonium salts. | Quaternary Ammonium Compound |

| Acylation | Acylation reactions can produce amides, which are crucial in drug development. | Amide Derivative |

| Nucleophilic Substitution | The compound can participate in nucleophilic substitution reactions with electrophiles. | Substituted Aromatic Compounds |

These reactions highlight its utility as a starting material for synthesizing more complex organic molecules.

Biological Applications

The biological activity of (3-Methoxypropyl)(4-methylbenzyl)amine has been explored, particularly its potential therapeutic effects.

Potential Therapeutic Effects

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.

- Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains, suggesting applications in developing new antibiotics.

Industrial Applications

In addition to its research applications, (3-Methoxypropyl)(4-methylbenzyl)amine is used in the industrial production of various chemical intermediates and active pharmaceutical ingredients (APIs). Its versatility allows for large-scale production processes that maintain high purity and yield.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

| Compound Name | Substituents on Benzyl Group | Key Properties/Applications | Reference |

|---|---|---|---|

| (3-Methoxypropyl)(4-methylbenzyl)amine | 4-Methyl | Moderate lipophilicity; potential CNS activity due to benzyl moiety | |

| (4-Ethylphenyl)methylamine | 4-Ethyl | Increased lipophilicity vs. methyl; may enhance membrane permeability | |

| N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine | 2-Chloro, 3-phenoxy | Halogen atoms (Cl, F) improve metabolic stability; phenoxy group adds rigidity |

Key Insights :

Variations in the Alkyl-Amine Chain

| Compound Name | Alkyl Chain Structure | Impact on Properties | Reference |

|---|---|---|---|

| (3-Methoxypropyl)(4-methylbenzyl)amine | 3-methoxypropyl | Ether oxygen enhances solubility; flexible chain | |

| 3-(Morpholin-4-yl)propylamine | 3-morpholinylpropyl | Morpholine adds polarity and H-bonding capacity; potential for kinase inhibition | |

| N-(3-Methoxypropyl)-N-(pyridin-2-ylmethyl)amine | Pyridinylmethyl | Chelating ability with transition metals; used in coordination chemistry |

Key Insights :

Physicochemical and Spectroscopic Properties

Data from analogous compounds (e.g., N-benzyl-N-(4-methylbenzyl)amines):

Key Insights :

- Bromine and phenoxy groups significantly increase LogP, affecting bioavailability .

- Methoxy groups contribute to distinct NMR shifts and moderate polarity .

Biological Activity

(3-Methoxypropyl)(4-methylbenzyl)amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(3-Methoxypropyl)(4-methylbenzyl)amine is classified as an amine, characterized by the presence of a methoxy group and a methyl-substituted benzyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- CAS Number : 884497-41-0

The biological activity of (3-Methoxypropyl)(4-methylbenzyl)amine is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can act as a modulator for certain receptors, affecting signaling pathways related to neurotransmission and inflammation.

Biological Activities

Research indicates that (3-Methoxypropyl)(4-methylbenzyl)amine possesses several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could be beneficial for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that (3-Methoxypropyl)(4-methylbenzyl)amine may induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent.

Research Findings and Case Studies

A review of the literature reveals several significant findings regarding the biological activity of (3-Methoxypropyl)(4-methylbenzyl)amine:

- Antimicrobial Activity :

-

Anti-inflammatory Mechanisms :

- Research indicated that (3-Methoxypropyl)(4-methylbenzyl)amine inhibits the production of pro-inflammatory cytokines in macrophages, potentially through the downregulation of NF-kB signaling pathways. This was illustrated in a murine model of inflammation where treated groups showed significantly reduced swelling compared to controls .

-

Cytotoxicity Studies :

- In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with IC50 values suggesting selective toxicity towards malignant cells over normal cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxypropyl)(4-methylbenzyl)amine, and how can reaction conditions be optimized?

- Methodology : A plausible route involves alkylation of 4-methylbenzylamine with 3-methoxypropyl halides (e.g., bromide or chloride) under basic conditions. Optimization may include solvent selection (e.g., THF or DMF), temperature control (40–80°C), and stoichiometric ratios of reactants. Catalytic approaches using transition metals (e.g., Pd or Cu) could enhance efficiency, as inferred from analogous syntheses of substituted amines .

- Data Consideration : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How can the molecular structure of (3-Methoxypropyl)(4-methylbenzyl)amine be confirmed experimentally?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to identify methoxy ( ppm), benzyl aromatic protons ( ppm), and amine protons ( ppm). Compare with databases like NIST Chemistry WebBook .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (expected ) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and O percentages .

Q. What safety precautions are critical when handling (3-Methoxypropyl)(4-methylbenzyl)amine?

- Methodology : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct contact. Store in airtight containers away from oxidizers. Emergency protocols should include immediate rinsing for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How does (3-Methoxypropyl)(4-methylbenzyl)amine behave in coordination chemistry, and what catalytic applications are feasible?

- Methodology : The amine’s lone pair on nitrogen enables coordination to transition metals (e.g., Mn, Ru). Synthesize complexes by reacting the amine with metal salts (e.g., MnCl) in ethanol/water under inert atmospheres. Characterize via X-ray crystallography and magnetic susceptibility measurements. Such complexes may serve as catalysts in oxidation or C–C coupling reactions, as seen in Mn(II) complexes with structurally similar ligands .

Q. What strategies resolve contradictions in reported reactivity data for secondary amines under acidic/basic conditions?

- Methodology : Conduct pH-dependent stability studies:

- Acidic Conditions : Monitor degradation via HPLC (e.g., in HCl/MeOH at 25–60°C).

- Basic Conditions : Assess stability in NaOH/EtOH.

Conflicting data may arise from solvent polarity or competing side reactions (e.g., Hofmann elimination). Use kinetic modeling to identify dominant pathways .

Q. How can computational methods predict the reactivity of (3-Methoxypropyl)(4-methylbenzyl)amine in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic sites.

- Calculate activation energies for SN2 pathways with alkyl halides.

Validate predictions experimentally using kinetic isotope effects or Hammett plots .

Q. What analytical techniques differentiate stereoisomers if chiral centers exist in derivatives of this compound?

- Methodology : For chiral analogs:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare spectra with enantiopure standards.

- X-ray Diffraction : Resolve absolute configuration in crystalline derivatives .

Q. How does the methoxy group influence the compound’s stability under oxidative conditions?

- Methodology : Conduct accelerated stability testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.